trans-Azetidine-2,4-dicarboxylic acid
trans-Azetidine-2,4-dicarboxylic acid
Brand Name:
Vulcanchem
CAS No.:
161596-62-9
VCID:
VC20924604
InChI:
InChI=1S/C5H7NO4/c7-4(8)2-1-3(6-2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)/t2-,3-/m0/s1
SMILES:
C1C(NC1C(=O)O)C(=O)O
Molecular Formula:
C5H7NO4
Molecular Weight:
145.11 g/mol
trans-Azetidine-2,4-dicarboxylic acid
CAS No.: 161596-62-9
Cat. No.: VC20924604
Molecular Formula: C5H7NO4
Molecular Weight: 145.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 161596-62-9 |
|---|---|
| Molecular Formula | C5H7NO4 |
| Molecular Weight | 145.11 g/mol |
| IUPAC Name | (2S,4S)-azetidine-2,4-dicarboxylic acid |
| Standard InChI | InChI=1S/C5H7NO4/c7-4(8)2-1-3(6-2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)/t2-,3-/m0/s1 |
| Standard InChI Key | JMVIGOFRIJJUAW-HRFVKAFMSA-N |
| Isomeric SMILES | C1[C@H](N[C@@H]1C(=O)O)C(=O)O |
| SMILES | C1C(NC1C(=O)O)C(=O)O |
| Canonical SMILES | C1C(NC1C(=O)O)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator